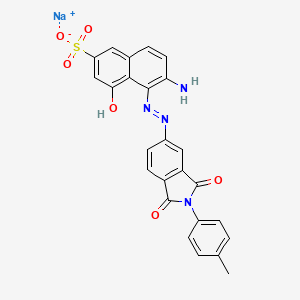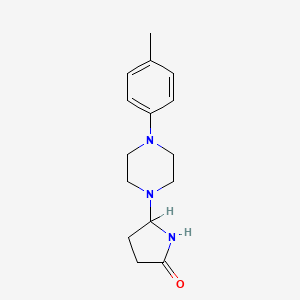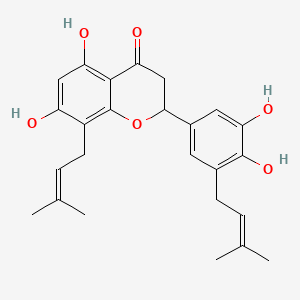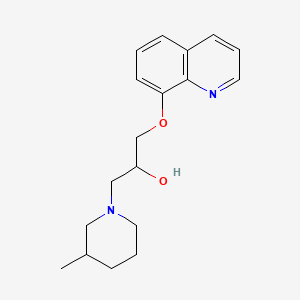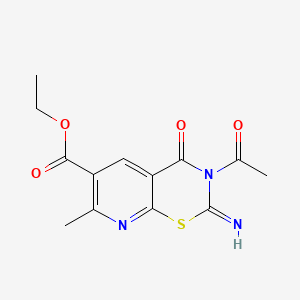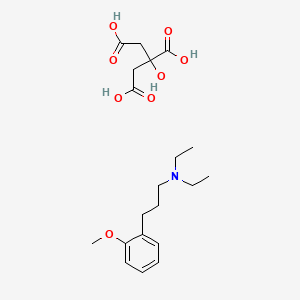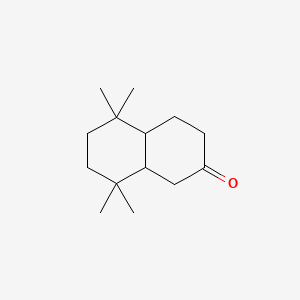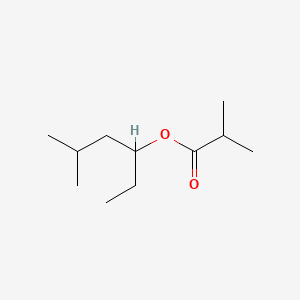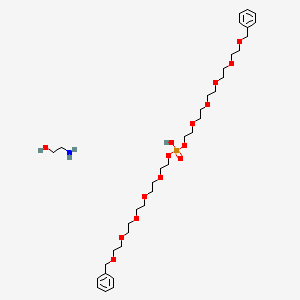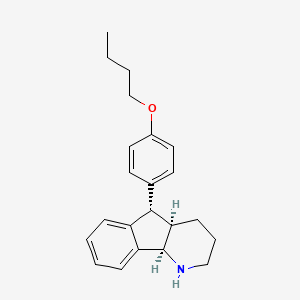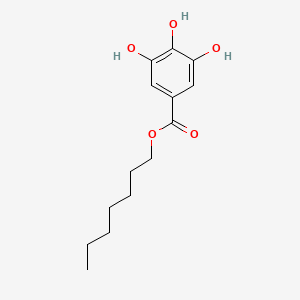
Heptyl gallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl gallate is an ester of gallic acid and heptanol, belonging to the family of alkyl gallates. These compounds are known for their antimicrobial and antioxidant properties. This compound, in particular, has garnered attention for its potent antibacterial activity, making it a promising candidate for various applications in medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl gallate can be synthesized through the esterification of gallic acid with heptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Heptyl gallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the heptyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted gallates depending on the nucleophile used.
Scientific Research Applications
Heptyl gallate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Mechanism of Action
Heptyl gallate is compared with other alkyl gallates such as:
- Methyl gallate
- Ethyl gallate
- Propyl gallate
- Butyl gallate
- Octyl gallate
Uniqueness: this compound stands out due to its optimal balance between hydrophobicity and biological activity. It has a longer alkyl chain compared to methyl and ethyl gallates, enhancing its ability to interact with cell membranes. it is less hydrophobic than octyl gallate, making it more soluble in aqueous environments .
Comparison with Similar Compounds
- Methyl gallate: Shorter alkyl chain, less hydrophobic.
- Ethyl gallate: Slightly longer alkyl chain than methyl gallate, moderate hydrophobicity.
- Propyl gallate: Longer alkyl chain, increased hydrophobicity.
- Butyl gallate: Further increased hydrophobicity.
- Octyl gallate: Highly hydrophobic, less soluble in water .
Properties
CAS No. |
1030-49-5 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
heptyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C14H20O5/c1-2-3-4-5-6-7-19-14(18)10-8-11(15)13(17)12(16)9-10/h8-9,15-17H,2-7H2,1H3 |
InChI Key |
CMACDBPSYMYMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


